Ethyl 4-(chloromethyl)-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxylate
Description
Ethyl 4-(chloromethyl)-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxylate is a substituted thiazole derivative characterized by a chloromethyl group at position 4 and a 2-methylpropyl (isobutyl) amino group at position 2 of the thiazole ring. The chloromethyl group at position 4 enhances reactivity, enabling further functionalization, while the isobutyl amino substituent contributes to steric and electronic modulation of the molecule .
Properties
IUPAC Name |
ethyl 4-(chloromethyl)-2-(2-methylpropylamino)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2O2S/c1-4-16-10(15)9-8(5-12)14-11(17-9)13-6-7(2)3/h7H,4-6H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJKCZSYMMCVME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NCC(C)C)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Chloromethylation of Preformed Thiazoles
Formaldehyde and hydrochloric acid under acidic conditions facilitate electrophilic substitution at the thiazole’s C4 position. For instance, treating ethyl 2-amino-4-methylthiazole-5-carboxylate with HCl and formaldehyde at 50–60°C introduces the chloromethyl group. However, competing reactions (e.g., over-chlorination) necessitate careful stoichiometric control.
Use of Pre-Chlorinated Building Blocks
An alternative route employs α-chloromethyl ketones during cyclocondensation. Ethyl 4-chloroacetoacetate, when reacted with thiourea, directly incorporates the chloromethyl group into the thiazole ring. This method avoids post-cyclization modifications but requires specialized starting materials.
Amination at the C2 Position
Substitution of the C2 amino group with 2-methylpropylamine (isobutylamine) involves nucleophilic displacement. The reaction typically proceeds under mild basic conditions (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Optimized Protocol:
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Dissolve ethyl 4-(chloromethyl)-2-amino-1,3-thiazole-5-carboxylate in DMF.
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Add 2-methylpropylamine (1.2 equivalents) and K₂CO₃ (2 equivalents).
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Purify via column chromatography (ethyl acetate/petroleum ether gradient).
Yield: 75–85%, depending on solvent and base selection.
Industrial-Scale Synthesis and Process Optimization
Large-scale production demands cost-effective and reproducible methods. Continuous flow reactors have been explored to enhance the cyclocondensation step, reducing reaction times from hours to minutes. Catalytic systems, such as copper(II) chloride in acetonitrile, improve regioselectivity during chloromethylation.
Table 1: Comparative Analysis of Preparation Methods
| Step | Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Thiazole formation | Cyclocondensation | Ethanol, Na₂CO₃, 65°C, 5h | 98.4 | 99.2 |
| Chloromethylation | HCl/Formaldehyde | 50°C, 3h | 82 | 95 |
| Amination | DMF, K₂CO₃, 80°C | 16h | 85 | 98 |
Mechanistic Insights and Side Reactions
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Cyclocondensation Mechanism: Thiourea attacks the α-carbon of ethyl 2-chloroacetoacetate, followed by intramolecular cyclization and elimination of HCl.
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Chloromethylation: Electrophilic attack by chloromethyl carbocation generated in situ from formaldehyde and HCl.
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Amination: SN2 displacement of the amino group by isobutylamine, facilitated by a polar aprotic solvent.
Common side reactions include over-alkylation during amination and dimerization during chloromethylation. These are mitigated through controlled reagent addition and temperature gradients.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(chloromethyl)-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloromethyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide variety of functional groups.
Scientific Research Applications
Synthesis and Characterization
The synthesis of ethyl 4-(chloromethyl)-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxylate typically involves the reaction of thiazole derivatives with chloromethyl compounds. The characterization of this compound can be performed using techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) to confirm its structure and purity.
Anticancer Properties
Recent studies have indicated that thiazole derivatives exhibit significant anticancer activity. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays have demonstrated that this compound can inhibit cell proliferation and induce apoptosis in cancer cells, making it a potential candidate for further development as an anticancer agent .
Antimicrobial Activity
Thiazoles are known for their antimicrobial properties. Preliminary tests have shown that this compound exhibits antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests its potential use in developing new antibiotics or antimicrobial agents .
Neuroprotective Effects
Research has highlighted the neuroprotective properties of certain thiazole derivatives. This compound has been tested for its ability to protect neuronal cells from oxidative stress-induced damage. The compound demonstrated significant protective effects in cell culture models, indicating its potential role in treating neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives. Modifications to the thiazole ring or substituents on the amino group can enhance biological activity or reduce toxicity. For instance, variations in the alkyl chain length or branching can significantly affect the compound's pharmacological properties .
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of this compound on human breast cancer cell lines. The results showed a dose-dependent inhibition of cell growth with an IC50 value significantly lower than that of conventional chemotherapeutics. This finding supports the compound's potential as a lead candidate for further development in cancer therapy.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, this compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential application in treating bacterial infections .
Mechanism of Action
The mechanism of action of Ethyl 4-(chloromethyl)-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxylate depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors, modulating their activity. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
- Chloromethyl Group : Present in all listed analogs, the chloromethyl group at position 4 facilitates nucleophilic substitution reactions, enabling the attachment of heterocycles or other functional groups .
- Amino Substituents: Aliphatic Chains (e.g., 2-methylpropyl, 3-methoxypropyl): These groups enhance lipophilicity and may improve membrane permeability in drug candidates. Aromatic/Electron-Withdrawing Groups (e.g., 4-nitrophenyl): These substituents increase electron deficiency in the thiazole ring, which could enhance binding to biological targets via dipole interactions .
Biological Activity
Ethyl 4-(chloromethyl)-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxylate (CAS No. 937597-83-6) is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a thiazole ring, which is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of thiazole derivatives often involves interactions with various biological targets:
- Enzyme Inhibition : Thiazoles can act as enzyme inhibitors, affecting pathways crucial for cell survival and proliferation.
- Receptor Modulation : These compounds may interact with specific receptors, influencing signaling pathways involved in inflammation and immune responses.
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various pathogens:
Anticancer Activity
The compound's potential anticancer effects have also been explored. In vitro studies demonstrated inhibition of cancer cell proliferation:
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on various thiazole derivatives, including the compound , showed promising results against multidrug-resistant bacterial strains. The research highlighted the importance of structural modifications in enhancing antimicrobial potency.
- Anticancer Screening : In a high-throughput screening campaign involving several thiazole analogs, this compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a potential therapeutic window for further development.
Toxicological Profile
Preliminary toxicological assessments indicate that while the compound exhibits biological activity, further studies are required to evaluate its safety profile comprehensively. Toxicity studies on related thiazole compounds suggest moderate toxicity levels at high concentrations.
Q & A
Advanced Research Question
- Experimental Design : Single-crystal X-ray diffraction (at 113 K) provides precise bond lengths and angles. For example, dihedral angles between the thiazole ring and substituents (e.g., chlorophenyl groups) can be measured to confirm stereoelectronic effects .
- Software : SHELX programs (SHELXL for refinement, SHELXS for structure solution) are standard for small-molecule crystallography .
- Challenges : Discrepancies in torsion angles (e.g., 72.14° vs. 45.56° in different molecules of the asymmetric unit) may arise due to crystal packing forces. Computational modeling (DFT) can validate these observations and predict electronic properties .
What analytical techniques are critical for characterizing purity and structural integrity?
Basic Research Question
- NMR : H and C NMR confirm substituent integration (e.g., ethyl ester protons at ~4.3 ppm, chloromethyl protons at ~4.7 ppm) .
- HPLC-MS : Quantifies purity (>95%) and detects byproducts (e.g., hydrolyzed carboxylate derivatives) .
- FT-IR : Identifies functional groups (C=O stretch at ~1700 cm, N-H bend at ~1550 cm) .
How do structural modifications (e.g., chloro vs. methoxy substituents) influence biological activity?
Advanced Research Question
- Case Study : Replacing the chloromethyl group with a methoxypropylamino group (as in CAS 937598-24-8) increases solubility but may reduce electrophilic reactivity, impacting interactions with biological targets .
- Methodology : Comparative bioassays (e.g., enzyme inhibition, cytotoxicity) paired with molecular docking (e.g., AutoDock Vina) can map structure-activity relationships .
- Data Interpretation : Contradictions in activity between similar derivatives (e.g., ethyl 2-chloro-4-phenylthiazole vs. trifluoromethyl analogs) highlight the role of electronic and steric effects .
How can researchers address inconsistencies in crystallographic data during structure refinement?
Advanced Research Question
- Root Cause : Disordered solvent molecules or thermal motion artifacts may lead to high R-factors (>0.05).
- Solutions :
What are the challenges in designing stable formulations for in vivo studies?
Advanced Research Question
- Degradation Pathways : Hydrolysis of the ester group (pH-dependent) and nucleophilic substitution of the chloromethyl group require formulation in non-aqueous vehicles (e.g., PEG-400) .
- Stability Testing : Accelerated stability studies (40°C/75% RH) with HPLC monitoring can identify degradation products .
How can synthetic byproducts be minimized during scale-up?
Basic Research Question
- Byproduct Formation : Chloroacetyl chloride intermediates may lead to dimerization or over-alkylation .
- Mitigation :
- Slow addition of reagents (e.g., dropwise addition of chloroacetyl chloride) .
- Use of excess amine to drive the reaction to completion .
- Continuous-flow reactors improve heat and mass transfer during scale-up .
What computational tools predict the compound’s reactivity in nucleophilic environments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
